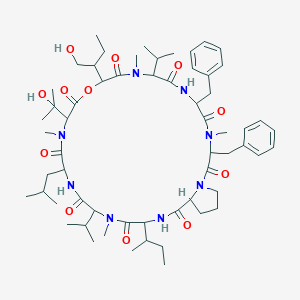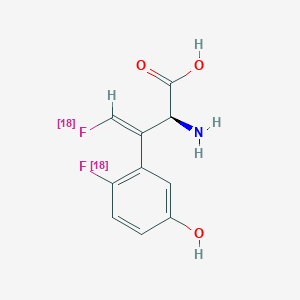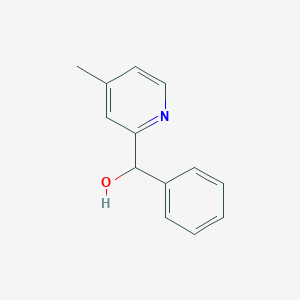
(4-Methyl-2-pyridinyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-pyridinyl)(phenyl)methanol, also known as MPPM, is a compound that has been extensively researched in the field of medicinal chemistry for its potential therapeutic properties. This compound is a derivative of pyridine and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol is not fully understood. However, it is believed to act by modulating the immune system and reducing inflammation. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methyl-2-pyridinyl)(phenyl)methanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its low toxicity. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be safe and well-tolerated in animal studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for the research of (4-Methyl-2-pyridinyl)(phenyl)methanol. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol and its effects on the immune system.
合成法
The synthesis of (4-Methyl-2-pyridinyl)(phenyl)methanol involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with benzylmagnesium bromide in the presence of a catalyst. This reaction yields (4-Methyl-2-pyridinyl)(phenyl)methanol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
(4-Methyl-2-pyridinyl)(phenyl)methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be effective in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
(4-Methyl-2-pyridinyl)(phenyl)methanol |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
InChIキー |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
正規SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



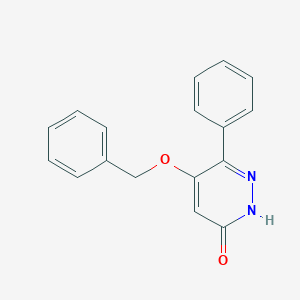
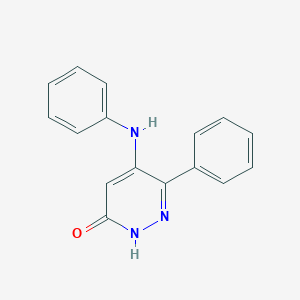
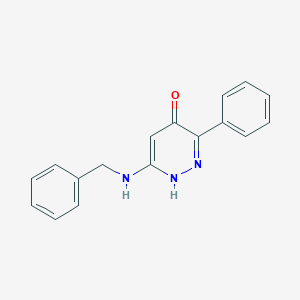
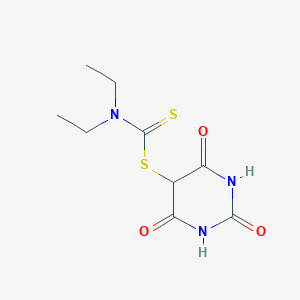
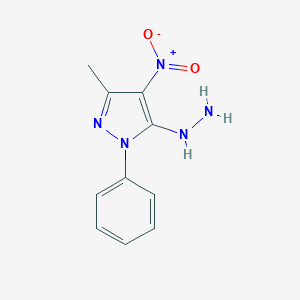
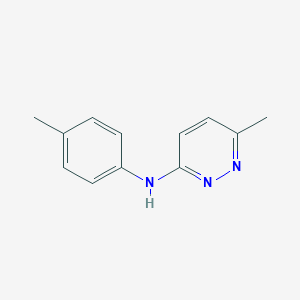
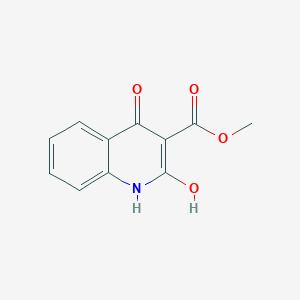
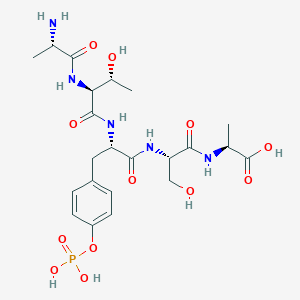
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
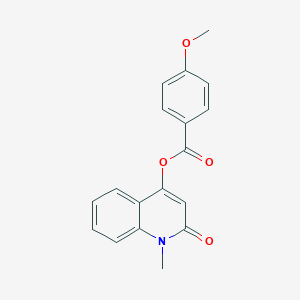
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
